2-(3-CARBAMOYL-4-CHLOROPHENYL)NICOTINIC ACID
Description
2-(3-CARBAMOYL-4-CHLOROPHENYL)NICOTINIC ACID is a compound of significant interest in the field of organic chemistry. It is a derivative of nicotinic acid, which is known for its various biological and pharmacological properties. The compound features a carbamoyl group and a chlorine atom attached to the phenyl ring, which is further connected to the nicotinic acid moiety. This unique structure imparts distinct chemical and biological properties to the compound.
Properties
IUPAC Name |
2-(3-carbamoyl-4-chlorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-4-3-7(6-9(10)12(15)17)11-8(13(18)19)2-1-5-16-11/h1-6H,(H2,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCBJDFXVWMZNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC(=C(C=C2)Cl)C(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688161 | |
| Record name | 2-(3-Carbamoyl-4-chlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261907-91-8 | |
| Record name | 2-(3-Carbamoyl-4-chlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-CARBAMOYL-4-CHLOROPHENYL)NICOTINIC ACID typically involves multi-step organic reactions. One common method includes the nitration of 3-chlorobenzoic acid followed by reduction to form the corresponding amine. This amine is then subjected to carbamoylation to introduce the carbamoyl group. The final step involves coupling the carbamoyl-chlorophenyl derivative with nicotinic acid under suitable conditions, often using catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(3-CARBAMOYL-4-CHLOROPHENYL)NICOTINIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carbamoyl group to an amine.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(3-CARBAMOYL-4-CHLOROPHENYL)NICOTINIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-CARBAMOYL-4-CHLOROPHENYL)NICOTINIC ACID involves its interaction with specific molecular targets and pathways. The carbamoyl group and chlorine atom play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-(4-CHLORO-PHENYLAMINO)-NICOTINIC ACID: This compound shares a similar structure but with an amino group instead of a carbamoyl group.
2-CHLORO-N-(2-CHLOROPHENYL)NICOTINAMIDE: Another derivative with a different substitution pattern on the phenyl ring.
Uniqueness: 2-(3-CARBAMOYL-4-CHLOROPHENYL)NICOTINIC ACID is unique due to the presence of both the carbamoyl group and the chlorine atom, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, also known by its CAS number 1261907-91-8, is a compound of significant interest in medicinal chemistry and biological research. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Synthesis
The compound features a nicotinic acid backbone with a carbamoyl and chlorophenyl substituent, which contribute to its unique biological properties. The synthesis typically involves multi-step organic reactions, including nitration, reduction, amidation, and coupling processes.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antimicrobial Activity : Research indicates that derivatives of this compound show promising antimicrobial properties against various pathogens.
- Cholinesterase Inhibition : Similar compounds have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
- Anticancer Potential : Preliminary studies indicate that the compound may exhibit cytotoxic effects against cancer cell lines, warranting further investigation into its mechanisms and efficacy .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can bind to enzymes such as AChE and BChE, inhibiting their activity and modulating neurotransmitter levels. This mechanism is crucial for developing treatments for cognitive disorders .
- Receptor Modulation : It may also interact with various receptors in the body, influencing signaling pathways that regulate cellular functions.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Cholinesterase Inhibition Study : A study comparing various derivatives found that certain compounds exhibited IC50 values lower than established drugs like rivastigmine, indicating strong potential as cholinesterase inhibitors .
| Compound Name | IC50 (µM) | Selectivity Index |
|---|---|---|
| Rivastigmine | 501 | - |
| 5d | 1.60 | >10 |
- Antimicrobial Activity Assessment : In vitro tests demonstrated that derivatives displayed significant inhibition against fungal strains at concentrations as low as 10 µg/mL. This highlights the potential for developing antifungal agents from this compound .
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds reveals unique attributes of this compound:
| Compound | Activity Type | Notes |
|---|---|---|
| 5-(3,4-Dicarboxylphenyl)picolinic acid | Cholinesterase Inhibition | Enhanced binding affinity due to additional carboxyl groups |
| Halauxifen-methyl | Herbicidal Activity | Structurally similar but lacks the nicotinic framework |
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